3,4-dihydro-2H-pyran-5-carbaldehyde
Overview
Description
The compound of interest, 3,4-dihydro-2H-pyran-5-carbaldehyde, is a chemical structure that is part of a broader class of organic compounds known as dihydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and one double bond. The specific compound has an aldehyde functional group attached to the fifth carbon of the ring. Dihydropyrans are known for their applications in organic synthesis and pharmaceuticals due to their reactivity and ability to form various derivatives.
Synthesis Analysis
The synthesis of related pyran derivatives has been explored in various studies. For instance, the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans was achieved through four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones . This method showcases the versatility of pyran derivatives in forming structurally diverse compounds through selective reactions depending on the diketone structure.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,4-dihydro-2H-pyran-5-carbaldehyde has been studied using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of a pyrazole derivative were investigated, revealing the importance of the carbonyl group and substituted phenyl ring in the molecule's stability and reactivity . These findings can provide insights into the behavior of the carbonyl group in 3,4-dihydro-2H-pyran-5-carbaldehyde.
Chemical Reactions Analysis
Chemical reactions involving pyran derivatives are diverse. The reaction of a benzopyran derivative with 1,2-benzenediamine led to the formation of complex structures as confirmed by X-ray structure analysis . Additionally, tandem reactions of pyrimidine derivatives have been developed to achieve regioselective synthesis of various cores, demonstrating the reactivity of the pyran ring system in different synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives can be influenced by their substituents. For instance, solvatochromic and single crystal studies of a pyrazole derivative showed variations in photophysical properties depending on the solvent's polarity . This suggests that the physical properties of 3,4-dihydro-2H-pyran-5-carbaldehyde could also be significantly affected by its environment and substituents.
Scientific Research Applications
Oxidation and Polymerization Studies
3,4-Dihydro-2H-pyran-5-carbaldehyde has been studied for its chemical properties, particularly in oxidation and polymerization reactions. Maślińska-Solich et al. (1995) explored the oxidation of a similar compound, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, with air in the presence of polymeric metal complexes. This study revealed the formation of carboxylic acid and the subsequent self-condensation to a monoester of hemiacetal, leading to a mixture of cyclic oligo(acetal-esters) (Maślińska-Solich et al., 1995).
Applications in Organic Synthesis
The compound has been employed in the synthesis of various organic molecules. For instance, Keiko et al. (2008) investigated the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals, highlighting its bacteriostatic effects and potential as an antiseptic. This research provides insights into the creation of new biologically active derivatives (Keiko et al., 2008).
Crystal Structure and Metabolite Analysis
The crystal structure of related compounds has been a focus in some studies, aiding in understanding its physical and chemical properties. Lo Presti et al. (2003) analyzed a fungal metabolite closely related to 3,4-Dihydro-2H-pyran-5-carbaldehyde, contributing to the knowledge of molecular interactions and structures (Lo Presti et al., 2003).
Biocatalysis Research
In biocatalysis, Avi et al. (2009) used 3,4-Dihydro-2H-pyran-2-carbaldehyde for catalysis studies, exploring its conversion into cyanohydrins. This research provides valuable insights into the steric course of biocatalytic reactions with α- and β-oxygenated aldehydes (Avi et al., 2009).
Quantum-Chemical Studies
Theoretical studies, like the one conducted by Kovalskyi et al. (2014), have focused on the quantum-chemical modeling of the compound’s reactions. Their study on the disproportionation of a similar compound in the Cannizzaro reaction enhances understanding of reaction mechanisms at the molecular level (Kovalskyi et al., 2014).
Catalytic Applications
The compound's use in catalysis, particularly in the formation of complex organic structures, has been a significant area of research. Studies like those conducted by Someswarao et al. (2018) demonstrate its role in synthesizing complex polycyclic structures, which are crucial in the development of new materials and pharmaceuticals (Someswarao et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVSCJTMPYTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371165 | |
Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyran-5-carbaldehyde | |
CAS RN |
25090-33-9 | |
Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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